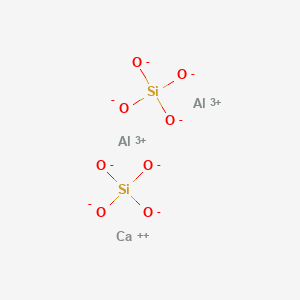
Vat Green 11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vat Green 11 is a synthetic dye belonging to the class of vat dyes, which are known for their excellent color fastness properties. These dyes are primarily used for dyeing cellulosic fibers such as cotton. This compound is characterized by its vibrant green color and is widely used in the textile industry for producing durable and long-lasting fabrics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Vat Green 11 is synthesized through a series of chemical reactions involving the reduction of indigo derivatives. The process typically involves the use of strong reducing agents such as sodium dithionite (sodium hydrosulfite) to convert the dye into its soluble leuco form. This leuco form is then oxidized to produce the final insoluble dye.
Industrial Production Methods: In industrial settings, this compound is produced in large vats or vessels where the dye undergoes reduction and oxidation processes. The dye is first dissolved in an alkaline solution containing sodium hydroxide and sodium dithionite. The fabric is then immersed in this solution, allowing the dye to penetrate the fibers. Upon exposure to air, the dye oxidizes and becomes insoluble, resulting in a vibrant and durable color.
Análisis De Reacciones Químicas
Types of Reactions: Vat Green 11 undergoes several types of chemical reactions, including:
Reduction: The dye is reduced to its leuco form using sodium dithionite.
Oxidation: The leuco form is oxidized to revert to the original insoluble dye.
Substitution: Various substituents can be introduced to modify the dye’s properties.
Common Reagents and Conditions:
Reducing Agents: Sodium dithionite, sodium hydroxide.
Oxidizing Agents: Atmospheric oxygen.
Conditions: Alkaline pH, controlled temperature.
Major Products Formed: The primary product formed from these reactions is the insoluble this compound dye, which is fixed onto the fabric fibers.
Aplicaciones Científicas De Investigación
Vat Green 11 has several applications in scientific research, including:
Textile Industry: Used for dyeing cotton and other cellulosic fibers due to its excellent color fastness.
Biological Staining: Employed in biological research for staining tissues and cells.
Environmental Studies: Used as a tracer dye in environmental studies to track water flow and contamination.
Material Science: Investigated for its potential use in organic electronics and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of Vat Green 11 involves its reduction to a soluble leuco form, which penetrates the fabric fibers. Upon oxidation, the dye reverts to its insoluble form, becoming fixed within the fibers. This process ensures the dye’s durability and resistance to washing and light.
Molecular Targets and Pathways: The primary molecular target of this compound is the cellulose fibers in the fabric. The dye interacts with the hydroxyl groups in the cellulose, forming strong bonds that contribute to its color fastness.
Comparación Con Compuestos Similares
Vat Blue 1 (Indigo): Known for its use in denim dyeing, shares similar reduction and oxidation processes.
Vat Red 10: Another vat dye with excellent color fastness, used for dyeing cellulosic fibers.
Vat Orange 11: Used in organic cathode materials for high-rate rechargeable batteries.
Uniqueness of Vat Green 11: this compound stands out due to its vibrant green color and its specific application in producing durable and long-lasting green fabrics. Its excellent color fastness properties make it a preferred choice in the textile industry.
Propiedades
Número CAS |
1328-41-2 |
|---|---|
Fórmula molecular |
S3V2 |
Peso molecular |
0 |
Sinónimos |
Vat Green 11 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



